10-(4-Ethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
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Overview
Description
10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of diazepino-purine derivatives. This compound is characterized by its unique structure, which includes a diazepine ring fused to a purine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with phthalic anhydride, followed by cyclization and functionalization steps . The reaction conditions often include refluxing in solvents like toluene or ethanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced diazepino-purine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric site of the receptor, modulating its activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Phthalimide derivatives: Known for their wide range of pharmacological properties, including anticonvulsant and antipsychotic effects.
Uniqueness
10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is unique due to its fused diazepine-purine structure, which provides a distinct pharmacological profile compared to other similar compounds. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C27H31N5O2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C27H31N5O2/c1-3-20-13-15-22(16-14-20)30-17-7-8-18-31-23-24(28-26(30)31)29(2)27(34)32(25(23)33)19-9-12-21-10-5-4-6-11-21/h4-6,10-11,13-16H,3,7-9,12,17-19H2,1-2H3 |
InChI Key |
ZYKBKJPEYLWKME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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